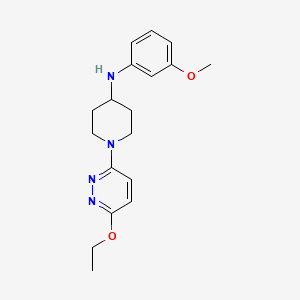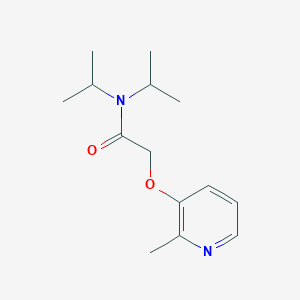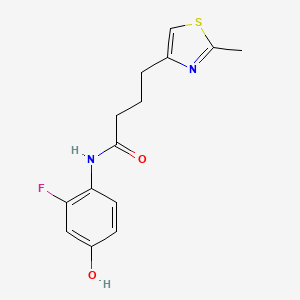![molecular formula C19H19NO3 B7648232 1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)
1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone involves its binding to dopamine D2 receptors in the brain. This binding leads to an increase in dopamine release, which can help alleviate symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine release in the brain, leading to improvements in motor function and other neurological symptoms. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone in lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying dopamine signaling pathways. However, its potential toxicity and limited availability may pose limitations for its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone. One area of interest is its potential as a therapeutic agent for Parkinson's disease and other neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, research on the compound's antioxidant properties and potential applications in other fields, such as cancer research, may also be of interest.
Méthodes De Synthèse
The synthesis of 1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone involves the reaction of 5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethyl magnesium bromide, followed by oxidation with hydrogen peroxide to yield the final product.
Applications De Recherche Scientifique
1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have a high affinity for dopamine D2 receptors, making it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(21)14-6-8-15(9-7-14)19(22)20-11-10-17-16(12-20)4-3-5-18(17)23-2/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPWGANOYBZNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)



![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)

![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)